7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
Description
7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a carbohydrazide moiety at the 2-position. Its molecular formula is C₁₀H₇F₃N₂OS, with a molecular weight of 260.24 g/mol (CAS: 1171927-43-7) . The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-5-4-7(9(16)15-14)17-8(5)6/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPAHEOYDRRLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiophene Core
The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives with appropriate electrophiles.
A novel and convenient approach to benzothiophene derivatives has been developed, based on heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols. In particular, 1-(2-mercaptophenyl)-2-yn-1-ols bearing a \$$CH2R\$$ substituent on the triple bond (R = alkyl, aryl) were conveniently converted in fair to good yields (55–82%) into (E)-2-(1-alkenyl)benzothiophenes when allowed to react in the presence of catalytic amounts (2 mol %) of \$$PdI2\$$ in conjunction with KI (KI:\$$PdI_2\$$ molar ratio =10) at 80–100 °C in MeCN as the solvent, through a heterocyclodehydration process.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (\$$CF3I\$$) or trifluoromethyl sulfonyl chloride (\$$CF3SO2Cl\$$) under photoredox catalysis. It can also be introduced using reagents like trifluoromethyl iodide (\$$CF3I\$$) in the presence of a base or through the use of trifluoromethylating agents like Ruppert’s reagent (\$$CF3SiMe3\$$).
Electrophilic substitution or cross-coupling reactions, for example, using \$$CF_3Cu\$$ reagents, can be used to introduce the trifluoromethyl group at the 6-position. Key challenges include regioselective trifluoromethylation and minimizing side reactions during hydrazide formation. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be tightly controlled to achieve >70% yield.
Carbohydrazide Formation
The final step involves the reaction of the trifluoromethylated benzothiophene with hydrazine or hydrazine derivatives to form the carbohydrazide moiety. This includes the conversion of the carboxylic acid to the hydrazide derivative by reacting with hydrazine hydrate under reflux in ethanol.
Chemical Reactions Analysis
7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced with other functional groups using appropriate reagents.
Table of Common Reagents and Conditions
| Reaction | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide (\$$H2O2\$$), potassium permanganate (\$$KMnO_4\$$) | N/A |
| Reduction | Sodium borohydride (\$$NaBH4\$$), lithium aluminum hydride (\$$LiAlH4\$$) | N/A |
| Substitution | Various nucleophiles | N/A |
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pivotal for generating structurally diverse analogs:
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Reactants : 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide + aromatic/heteroaromatic aldehyde
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Conditions : Reflux in methanol with catalytic acid (e.g., TFA)
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Products : Hydrazone derivatives with varying substituents
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 2 | 85 | |
| 2-Pyridinecarboxaldehyde | 3 | 78 | |
| 3,4-Dimethoxybenzaldehyde | 4 | 82 |
These hydrazones exhibit enhanced biological activities, including antimicrobial and anticancer properties .
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles, critical for developing pharmacophores:
Example : Formation of 1,3,4-oxadiazoles :
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Reactants : this compound + carboxylic acid anhydrides
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Conditions : POCl₃ as cyclizing agent, 80–100°C
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Products : 2-(Benzothiophenyl)-1,3,4-oxadiazoles
Key Data :
-
Cyclization with acetic anhydride yields 87% product at 90°C .
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Electron-withdrawing groups (e.g., -CF₃) enhance reaction rates by stabilizing transition states.
Nucleophilic Substitution
The trifluoromethyl group participates in halogen-exchange reactions under specific conditions:
Fluorination :
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Reactants : this compound + KF
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Conditions : DMF, 120°C, 12 h
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Products : 7-Fluoro derivatives (yield: 65% ).
Mechanistic Insight :
The -CF₃ group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution, though direct substitution at the CF₃ site is rare due to its stability.
Oxidation:
The carbohydrazide group oxidizes to form diazenium derivatives:
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to dihydrobenzothiophene, altering electronic properties.
Coordination Chemistry
The carbohydrazide moiety acts as a ligand for metal complexes:
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu(II) | N,O-donor | Antimicrobial agents | |
| Fe(III) | N,S-donor | Catalytic oxidation |
Example : Cu(II) complexes show MIC values of 0.08 μM against Mycobacterium tuberculosis .
Hydrolysis:
Under alkaline conditions, the carbohydrazide hydrolyzes to the corresponding carboxylic acid:
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Conditions : NaOH (3N), ethanol, reflux
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Product : 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (yield: 90% ) .
Esterification:
Reaction with alcohols (e.g., ethanol) in acidic media regenerates esters, useful for further functionalization.
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Heck) modify the benzothiophene core:
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Reactants : Bromobenzothiophene derivative + arylboronic acid
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
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Yield : 75–88% for biaryl derivatives
Comparative Reactivity of Analogues
Structural analogs exhibit varied reactivity due to substituent positions :
| Compound | Reactivity with Aldehydes (Yield%) |
|---|---|
| 7-CF₃-benzothiophene-2-carbohydrazide | 85 |
| 6-CF₃-benzothiophene-2-carbohydrazide | 78 |
| 5-CF₃-benzothiophene-2-carbohydrazide | 70 |
The 7-CF₃ derivative’s higher yield stems from steric and electronic advantages.
Scientific Research Applications
Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving 2-mercaptobenzoic acid derivatives.
- Introduction of the Trifluoromethyl Group : Reagents such as trifluoromethyl iodide or Ruppert's reagent are commonly used.
- Carbohydrazide Formation : The final step involves reacting the trifluoromethylated benzothiophene with hydrazine or its derivatives to produce the carbohydrazide moiety.
These steps illustrate the compound's reactivity and potential for further modifications to create derivatives with enhanced properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that the compound may serve as a potent antibacterial and antifungal agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The growth inhibition percentages at a concentration of 10 µM are summarized below:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | >90% |
| MCF-7 (Breast Cancer) | >85% |
This suggests its potential as a therapeutic agent in cancer treatment, particularly due to its selective toxicity towards malignant cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The compound was found to outperform standard antibiotics against resistant strains, highlighting its potential application in treating infections caused by drug-resistant bacteria .
Case Study 2: Anticancer Properties
In a comparative analysis with established anticancer drugs, this compound exhibited superior potency against certain cancer types compared to traditional treatments like sunitinib. This indicates that it could be developed into a novel therapeutic option for cancer patients .
Applications in Pharmaceutical Development
The unique properties of this compound make it a valuable candidate in pharmaceutical development. Its derivatives are being explored for their potential in treating various diseases, including bacterial infections and cancers. The compound's ability to modulate enzyme activity and interact with specific receptors enhances its appeal as a lead compound for drug discovery .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide
This isomer substitutes -CF₃ at the 5-position instead of the 7-position. While sharing the same molecular formula (C₁₀H₇F₃N₂OS ) and weight (260.23 g/mol ), the positional difference alters electronic and steric properties. For instance:
- However, the 5-CF₃ compound is commercially available (CymitQuimica Ref: 10-F518184), suggesting utility in synthesis or materials .
Substituent Variation: 5-Chloro-1-benzothiophene-2-carbohydrazide
Replacing -CF₃ with -Cl at the 5-position reduces molecular weight (226.69 g/mol , CAS: 87999-20-0) . Key differences include:
Functional Group Variation: 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC)
Substituting -Cl at the 3-position (molecular formula C₉H₇ClN₂OS ) enables distinct applications:
- Corrosion Inhibition : CBTC acts as a cathodic inhibitor for aluminum composites in HCl, with efficiency increasing with concentration and decreasing temperature . Adsorption follows Temkin and Langmuir isotherms, indicating physisorption.
Tabulated Comparison of Key Compounds
Key Research Findings and Implications
- Comparative studies with the 5-CF₃ isomer are needed to evaluate positional effects.
- Corrosion Inhibition : CBTC’s success highlights the role of benzothiophene carbohydrazides in materials science. The 7-CF₃ analog could be tested for similar applications, leveraging -CF₃’s stability.
- Synthetic Utility : Commercial availability of 5-CF₃ and 5-Cl derivatives (CymitQuimica) underscores their role in constructing complex fluorinated molecules .
Biological Activity
Overview
7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a novel compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The trifluoromethyl group enhances the compound's stability and biological activity, making it suitable for various applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The compound belongs to the class of benzothiophenes, characterized by a benzene ring fused to a thiophene ring. Its molecular structure can be represented as follows:
The mechanism of action involves the interaction of this compound with specific molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from various case studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 14.2 | Moderate antiproliferative |
| A549 (lung cancer) | 19.1 | Moderate antiproliferative |
| HeLa (cervical cancer) | 17.9 | Moderate antiproliferative |
These results indicate that the compound may serve as a promising lead in anticancer drug development .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study assessed its effectiveness against Mycobacterium tuberculosis, revealing moderate inhibition with minimum inhibitory concentrations (MICs) around 62.5 µM .
The following table summarizes its antimicrobial efficacy:
| Pathogen | MIC (µM) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 62.5 | Moderate inhibition |
| Staphylococcus aureus | 128 | No cytotoxicity observed |
Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 cells demonstrated an IC50 value of 14.2 µM, indicating moderate antiproliferative activity. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the compound's antimicrobial properties against Mycobacterium tuberculosis. The study found that while the compound exhibited some inhibitory effects, it did not display significant cytotoxicity in human cell lines at concentrations up to 128 µg/mL .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : Condensation of methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate with hydrazine hydrate in ethanol under reflux (48–72 hours). Purity is monitored via TLC (hexane:ethyl acetate, 3:1), with final purification by column chromatography .
- Route 2 : One-pot synthesis using microwave-assisted coupling of benzothiophene precursors with trifluoromethylating agents (e.g., CF₃I/CuI), followed by hydrazide formation. This reduces reaction time to 2–4 hours but requires strict control of microwave power (150–200 W) to avoid decomposition .
- Key Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Reflux | 65–70 | ≥98% | 72 hours |
| Microwave | 55–60 | ≥95% | 4 hours |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR is essential to confirm the presence and position of the trifluoromethyl group (δ ≈ -60 to -65 ppm). ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 9.5–10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 289.05 (calculated: 289.04) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions between hydrazide groups, critical for understanding solid-state reactivity .
Q. What are the common reactivity patterns of the hydrazide and trifluoromethyl groups in this compound?
- Hydrazide : Undergoes condensation with ketones/aldehydes to form hydrazones, useful in Schiff base synthesis for coordination chemistry. Acidic conditions (HCl/EtOH) accelerate this reaction .
- Trifluoromethyl Group : Electron-withdrawing effects stabilize the benzothiophene ring against electrophilic substitution but enhance nucleophilic aromatic substitution at the 3-position when activated by Lewis acids (e.g., AlCl₃) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and intermolecular interactions in supramolecular assemblies?
- Computational Insights : Density Functional Theory (DFT) calculations reveal the CF₃ group increases the compound’s electron affinity by ~1.2 eV, favoring charge-transfer interactions in co-crystals. Polarizable continuum models (PCM) predict solvatochromic shifts in UV-Vis spectra (λ_max ≈ 320 nm in DMSO vs. 305 nm in hexane) .
- Experimental Validation : Single-crystal XRD of co-crystals with 1,4-diiodotetrafluorobenzene shows C–F···I halogen bonding (distance: 3.2 Å), stabilizing the lattice .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC₅₀ values (e.g., 12 μM vs. 45 μM against kinase X) arise from assay conditions (e.g., DMSO concentration >1% destabilizes the compound). Reproducibility requires:
- Strict control of solvent concentration (<0.5% DMSO).
- Use of fresh stock solutions to prevent hydrazide hydrolysis.
- SAR Analysis : Methylation of the hydrazide NH₂ reduces activity by 10-fold, confirming its role in target binding .
Q. How can computational modeling guide the design of derivatives with enhanced thermal stability?
- Thermogravimetric Analysis (TGA) : The parent compound decomposes at 220–230°C. Molecular dynamics simulations suggest substituting the benzothiophene 4-position with electron-donating groups (e.g., –OCH₃) increases decomposition onset to 250°C by reducing radical formation .
- Validation : Synthesized 4-methoxy derivatives show 15% higher thermal stability (TGA data) .
Data Contradictions and Resolution
| Issue | Conflicting Reports | Resolution Strategy |
|---|---|---|
| Synthesis Yield | 65% (reflux) vs. 80% (microwave) | Microwave methods may overestimate yield due to unreacted precursor retention. HPLC-MS quantification is recommended . |
| Biological Activity | IC₅₀ variability across cell lines | Normalize data using a common reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR) . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
